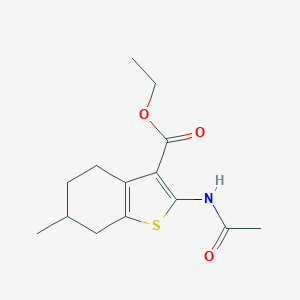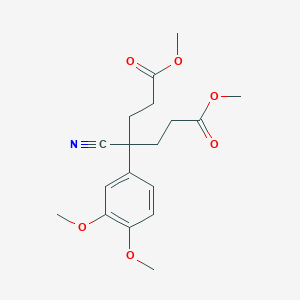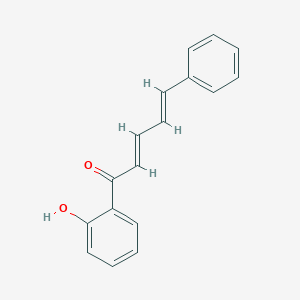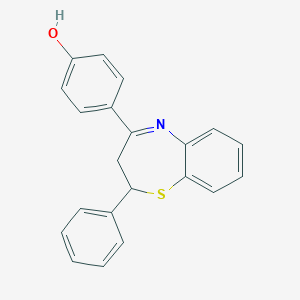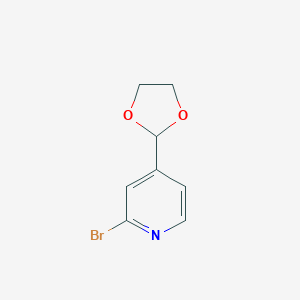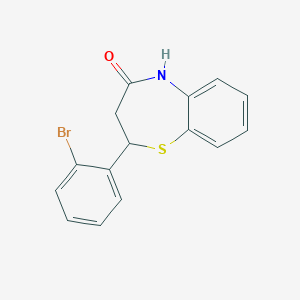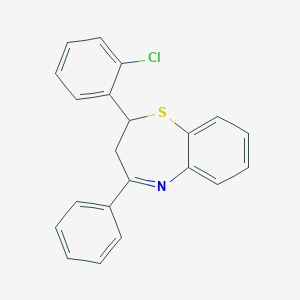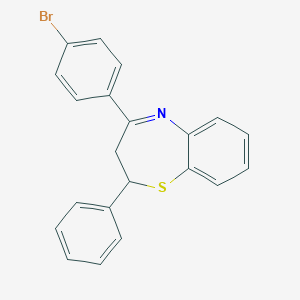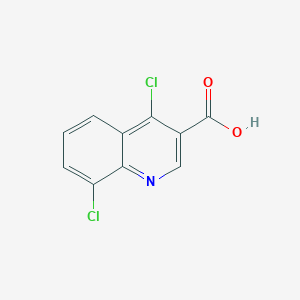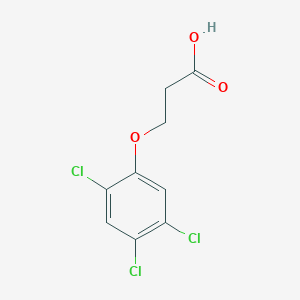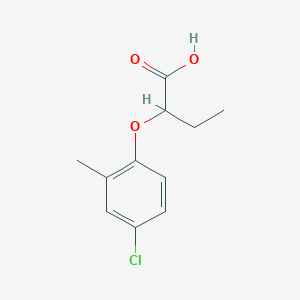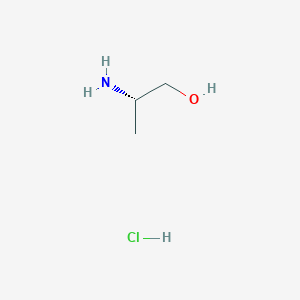
2-Methylcinnamic Acid
概要
説明
2-Methylcinnamic Acid is a member of cinnamic acids . It has been reported to exhibit strong anti-fungal activity against white-rot fungus Lenzites betulina and brown-rot fungus Laetiporus sulphureus .
Synthesis Analysis
2-Methylcinnamic Acid may be used as a starting reagent for the total synthesis of the cytotoxic alkaloid, 22-hydroxyacuminatine, and for the preparation of (E)-2-methylcinnamic acid i-butylammonium salt . Its synthesis by the asymmetric hydrogenation of α-methylcinnamic acid has also been reported .Molecular Structure Analysis
The molecular formula of 2-Methylcinnamic Acid is C10H10O2 . It contains a total of 22 bonds; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
2-Methylcinnamic Acid is a solid substance . Its melting point ranges from 174 - 176 °C, and it has an estimated boiling point of 228.88°C .科学的研究の応用
-
Cancer Treatment
- Field : Medical Science
- Application : Cinnamic acid derivatives have been reported to play a role in treating cancer .
- Methods : The structure of cinnamic acid, composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, makes it possible to modify these functionalities with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Cinnamic acid derivatives have been reported to have antimicrobial properties .
- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
- Results : Some derivatives exhibited significant antibacterial activity on S. aureus strain of bacteria .
-
Antioxidant Activity
- Field : Biochemistry
- Application : Cinnamic acid is a plant metabolite with antioxidant properties .
- Methods : Synthetic derivatives of cinnamic acid are often more effective in vitro than parent compounds due to stronger biological activities .
- Results : The antioxidant activity of ten compounds was estimated with 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′–azino– bis (3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) assays .
-
Anti-Tuberculosis Activity
- Field : Medical Science
- Application : Some derivatives of cinnamic acid have been reported to display potent anti-TB activity .
- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
- Results : Compound 20 displayed potent anti-TB activity .
-
Neuroprotective Activity
- Field : Neuroscience
- Application : Cinnamic acid derivatives have been reported to have neuroprotective properties .
- Methods : The structure of cinnamic acid, composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, makes it possible to modify these functionalities with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
- Results : Compounds 86f–h were active against both hAChE and hBuChE .
-
Anti-Inflammatory Activity
- Field : Immunology
- Application : Cinnamic acid derivatives have been reported to have anti-inflammatory properties .
- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
-
Antimalarial Activity
- Field : Medical Science
- Application : Some derivatives of cinnamic acid have been reported to display potent antimalarial activity .
- Methods : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
- Results : Compounds with potent antimalarial activity are 35a, 35g, 35i, 36i, and 36b .
-
Alzheimer’s Disease Treatment
- Field : Neuroscience
- Application : Cinnamic acid derivatives have been reported to have properties that could be beneficial in treating Alzheimer’s disease .
- Methods : The structure of cinnamic acid, composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, makes it possible to modify these functionalities with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
- Results : Compounds 86f–h were active against both hAChE and hBuChE .
-
Chemosensitizing Capability
- Field : Pharmacology
- Application : Some cinnamic acid derivatives, including 4-chloro-α-methyl- and 4-methylcinnamic acids, have been reported to possess the capability to augment the efficacy of cell wall-targeting antifungals .
- Methods : These compounds were used in combination with cell wall-targeting antifungals to enhance their efficacy .
- Results : These cinnamic acid derivatives were found to be effective in overcoming fungal tolerance to the fungicide fludioxonil .
Safety And Hazards
将来の方向性
The use of cinnamic acid, including 2-Methylcinnamic Acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . This suggests potential future directions in the field of sustainable materials science.
特性
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWBWHPZXKLUEX-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901046 | |
| Record name | NoName_96 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcinnamic Acid | |
CAS RN |
939-57-1, 2373-76-4 | |
| Record name | (2E)-3-(2-Methylphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3-(2-Methylphenyl)-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Methylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2373-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-methylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



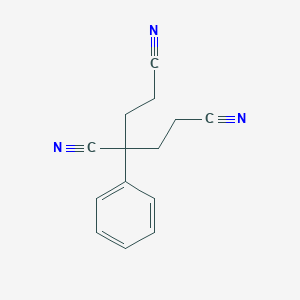
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
